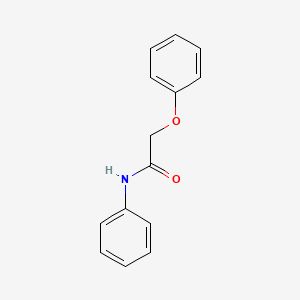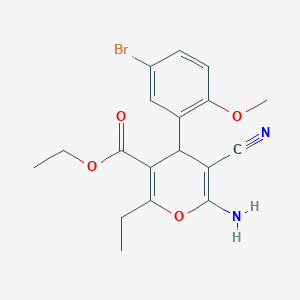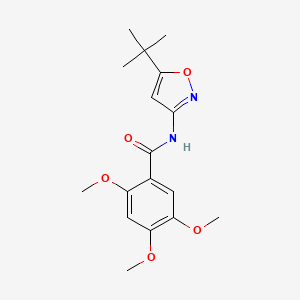
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide, also known as LY2334737, is a small molecule drug that has shown potential in the field of scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been studied for its potential therapeutic uses in various neurological disorders.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide acts as a selective antagonist of the mGluR2 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. The activation of mGluR2 receptor inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide binds to the mGluR2 receptor and blocks its activation, leading to an increase in glutamate release. This modulates the glutamatergic neurotransmission and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of glutamate in the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention and working memory. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has also been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and reach the brain. It has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, the limitations of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide include its selectivity for the mGluR2 receptor, which may limit its therapeutic potential in certain disorders. It also has a short half-life and may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide. One potential direction is the development of more selective antagonists of the mGluR2 receptor that can target specific subtypes of the receptor. Another direction is the investigation of the potential therapeutic uses of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. The use of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide and enhance its clinical efficacy.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, anxiety, depression, and addiction. It has been shown to modulate the glutamatergic neurotransmission in the brain, which is involved in the regulation of these disorders. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)14-9-15(19-24-14)18-16(20)10-7-12(22-5)13(23-6)8-11(10)21-4/h7-9H,1-6H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIZYVBTKTODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




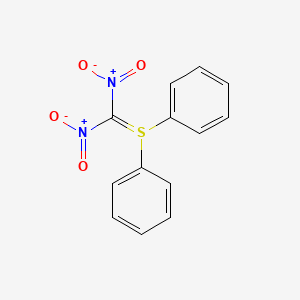
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)

![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885260.png)
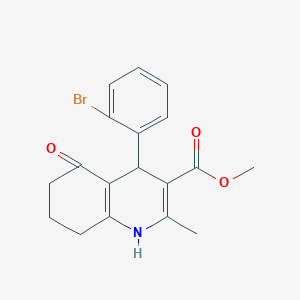
![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885280.png)

